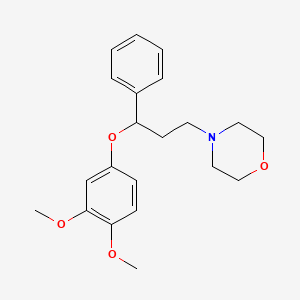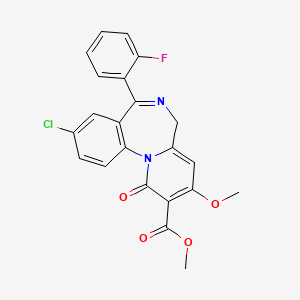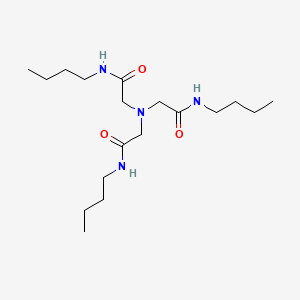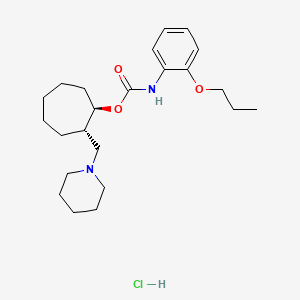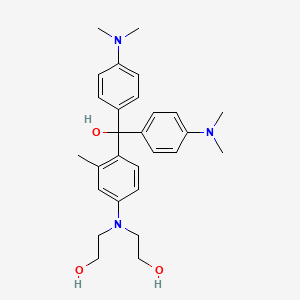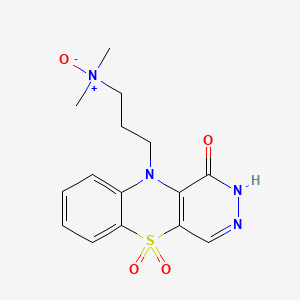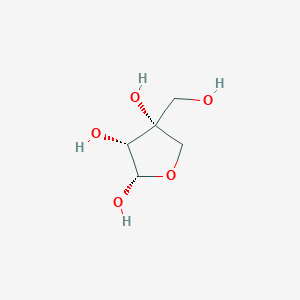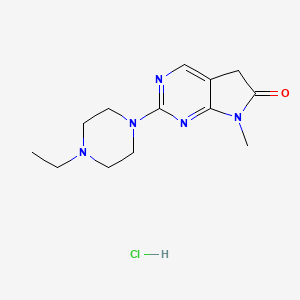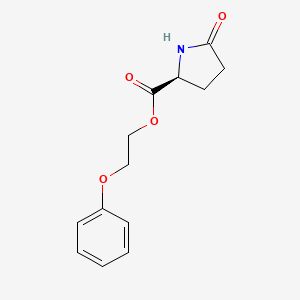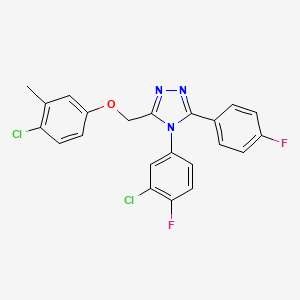
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, a possible synthetic route could involve:
Starting Materials: Appropriate halogenated anilines and phenols.
Cyclization: Formation of the triazole ring through cyclization reactions, often using reagents like hydrazine or its derivatives.
Substitution Reactions: Introduction of the halogenated phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes, optimized for yield and purity. Key steps include:
Bulk Synthesis: Large-scale reactions in reactors with precise temperature and pressure control.
Purification: Techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Halogenated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including antifungal and anticancer agents.
Industry
Agriculture: Potential use as agrochemicals.
Polymers: Used in the production of specialized polymers.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogenated phenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Diphenyl-1,2,4-Triazole: Another derivative with different phenyl substitutions.
Uniqueness
The unique combination of halogenated phenyl groups in 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
CAS No. |
141079-19-8 |
|---|---|
Molecular Formula |
C22H15Cl2F2N3O |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H15Cl2F2N3O/c1-13-10-17(7-8-18(13)23)30-12-21-27-28-22(14-2-4-15(25)5-3-14)29(21)16-6-9-20(26)19(24)11-16/h2-11H,12H2,1H3 |
InChI Key |
FJQBBZKCDUPRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


